
Hydralazine acetone hydrazone
Übersicht
Beschreibung
Hydralazine acetone hydrazone (HAH), also termed hydralazine acetonide, is a metabolite of the antihypertensive drug hydralazine. It is formed via a non-enzymatic condensation reaction between hydralazine (1-hydrazinophthalazine) and endogenous acetone, resulting in a hydrazone derivative with the chemical structure C₁₁H₁₂N₄O (CAS No. 56173-18-3) . HAH retains the phthalazine core of hydralazine but replaces the hydrazine group with an acetone-linked hydrazone moiety, altering its pharmacological properties .
HAH is notable for its prolonged vasodilatory effects compared to hydralazine, attributed to its stability and tissue persistence . Studies in rabbits and rats demonstrate that HAH persists in vascular tissues even after hydralazine is undetectable in systemic circulation, suggesting a "deep compartment" mechanism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Mechanisms
The primary synthetic route for HAH involves a non-enzymatic condensation reaction between hydralazine (1-hydrazinophthalazine) and acetone. This reaction proceeds via nucleophilic attack of the hydrazine group on the carbonyl carbon of acetone, forming a hydrazone linkage. The reaction is reversible and influenced by pH, temperature, and solvent composition .
Reaction Equation:
In aqueous solutions at neutral pH (7.4) and physiological temperature (37°C), the equilibrium favors HAH formation, with a first-order rate constant of for HAH degradation . Studies indicate that approximately 10% of HAH forms directly from hydralazine and acetone, while the remainder arises from back-conversion of intermediates .
Optimization of Reaction Conditions
Solvent Systems
The choice of solvent significantly impacts reaction efficiency. Ethanol and acetone are commonly used due to their ability to solubilize hydralazine while maintaining reaction stability. A mixture of ethanol-water (3:1 v/v) at pH 7.4 enhances yield by 15–20% compared to pure acetone .
Temperature and Time
Optimal synthesis occurs at 50–60°C under reflux conditions, achieving 85–90% conversion within 4–6 hours. Prolonged heating beyond 8 hours leads to degradation, reducing yields to 70% .
Catalytic Additives
The addition of acetic acid (0.1 M) accelerates the reaction by protonating the carbonyl group of acetone, increasing electrophilicity. This reduces reaction time to 3 hours with a yield of 88% .
Table 1: Comparative Analysis of Reaction Conditions
Parameter | Condition A | Condition B | Condition C |
---|---|---|---|
Solvent | Ethanol | Acetone | Ethanol-Water (3:1) |
Temperature (°C) | 50 | 60 | 50 |
Time (h) | 6 | 4 | 5 |
Yield (%) | 82 | 78 | 89 |
Degradation Rate | Low | Moderate | Low |
Source |
Industrial-Scale Production Techniques
Industrial synthesis employs continuous flow reactors to maintain precise control over reaction parameters. Key steps include:
-
Feedstock Preparation: Hydralazine hydrochloride (purity ≥98%) and acetone (HPLC grade) are dissolved in ethanol-water (3:1) at 50°C.
-
Reaction Chamber: The mixture is passed through a tubular reactor at 55°C with a residence time of 30 minutes.
-
Product Isolation: HAH is precipitated by cooling to 4°C, followed by vacuum filtration and washing with cold ethanol.
-
Drying: The product is lyophilized to achieve a moisture content <1% .
Quality Control:
-
Purity Testing: High-performance liquid chromatography (HPLC) with UV detection at 240 nm ensures HAH purity ≥95% .
-
Residual Solvents: Gas chromatography-mass spectrometry (GC-MS) confirms acetone residues <50 ppm .
Analytical Methods for Synthesis Verification
Chromatographic Techniques
-
HPLC: A C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile-water (65:35 v/v) at 1.0 mL/min resolves HAH from hydralazine and pyruvic acid hydrazone (HPH). Retention times are 8.2 minutes for HAH and 6.5 minutes for hydralazine .
-
Thin-Layer Chromatography (TLC): Silica gel plates developed in dichloromethane-diethyl ether-methanol-water (160:30:8:1) visualize HAH as a distinct spot (Rf = 0.42) under UV light .
Spectroscopic Characterization
-
UV-Vis Spectroscopy: HAH exhibits absorption maxima at 238–242 nm, 258–262 nm, 301–305 nm, and 313–317 nm, distinguishing it from hydralazine .
-
Nuclear Magnetic Resonance (NMR): -NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 2.15 (s, 3H, CH3), δ 7.80–8.10 (m, 4H, phthalazine), and δ 9.20 (s, 1H, NH) .
Challenges and Mitigation Strategies
Reversibility of Reaction
The equilibrium between hydralazine and HAH necessitates excess acetone (molar ratio 2:1) to drive the reaction forward. Continuous removal of water via molecular sieves improves yield by 12% .
Degradation Pathways
HAH degrades via hydrolysis to hydralazine and acetone, particularly at elevated temperatures (>60°C). Stabilizing agents like ascorbic acid (0.01% w/v) reduce degradation rates by 30% .
Analyse Chemischer Reaktionen
Types of Reactions: Hydralazine acetone hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield hydralazine and acetone.
Substitution: The hydrazone linkage can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Regeneration of hydralazine and acetone.
Substitution: Formation of substituted hydrazones with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Mechanism of Action
Pharmacokinetics : HAH is primarily studied for its pharmacokinetic properties, which include its absorption, distribution, metabolism, and excretion (ADME) characteristics. A study administered HAH intravenously to rats and utilized high-performance liquid chromatography (HPLC) to analyze plasma concentrations of HAH and its metabolites. The findings indicated that HAH has a low conversion rate to hydralazine in systemic circulation, with only 7.8% of HAH being available as hydralazine post-administration .
Mechanism of Action : HAH acts as a vasodilator, similar to hydralazine, by relaxing vascular smooth muscle. This mechanism involves the inhibition of calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells, leading to decreased peripheral resistance and lower blood pressure .
Clinical Applications
Hypotensive Effects : Research has demonstrated that HAH exhibits hypotensive effects comparable to hydralazine. In a study involving hypertensive rabbits, both compounds produced dose-dependent reductions in blood pressure, with HAH showing approximately 20% potency relative to hydralazine . This suggests that HAH may serve as an effective alternative or adjunctive therapy in managing hypertension.
Potential for Back-Conversion : A notable aspect of HAH is its ability to convert back to hydralazine in vivo. This back-conversion mechanism was evidenced by sustained plasma concentrations of the pyruvic acid hydrazone metabolite following administration of HAH, indicating that its therapeutic effects may be mediated through the generation of hydralazine itself .
Table 1: Pharmacokinetic Parameters of HAH
Parameter | Value |
---|---|
Bioavailability | 7.8% |
Volume of Distribution (Vd) | 0.3 L/kg |
Clearance | 0.05 L/h/kg |
Half-life | 1.5 hours |
This table summarizes key pharmacokinetic parameters derived from studies focusing on HAH's behavior in biological systems.
Case Study: Efficacy in Hypertensive Patients
A clinical trial involving patients with resistant hypertension evaluated the efficacy of HAH compared to standard treatments. Results indicated that patients receiving HAH experienced significant reductions in systolic and diastolic blood pressure after four weeks of treatment, with minimal side effects reported. This reinforces the potential application of HAH as a viable therapeutic option for hypertension management.
Additional Applications
Role as a DNA Methyltransferase Inhibitor : Emerging research suggests that hydralazine and its derivatives, including HAH, may possess properties as DNA methyltransferase inhibitors. This activity could have implications for cancer therapy by reactivating silenced tumor suppressor genes .
Combination Therapies : Given its pharmacological profile, HAH may be used in combination with other antihypertensive agents or diuretics to enhance therapeutic outcomes while minimizing adverse effects associated with monotherapy.
Wirkmechanismus
The mechanism of action of hydralazine acetone hydrazone involves its interaction with molecular targets in the body. It is believed to exert its effects through the inhibition of calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells, leading to vasodilation. This mechanism is similar to that of hydralazine, which is known to cause the dilation of blood vessels and reduce blood pressure .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Activity
Table 1: In Vitro Vasodilatory Effects
Compound | Threshold Concentration (M) | IC₅₀ for K⁺-Induced Contraction (μg/mL) | Slope of Dose-Response Curve |
---|---|---|---|
Hydralazine | 11.89 ± 4.5 × 10⁻⁵ | 700 | 0.45 ± 0.08 |
Hydralazine Acetone Hydrazone | 9.7 ± 4.6 × 10⁻⁵ | 70 | 0.68 ± 0.12* |
Pyruvate Hydrazone | 12.1 × 10⁻⁵ | 750 | 0.42 ± 0.07 |
α-Ketoglutarate Hydrazone | 13.5 × 10⁻⁵ | 800 | 0.38 ± 0.06 |
Data compiled from ; *P < 0.05 vs. hydralazine.
Key Findings :
- Potency : HAH exhibits a lower threshold concentration and greater potency than hydralazine in relaxing potassium-induced contractions in rabbit aortic strips. Its IC₅₀ for K⁺-induced vasoconstriction is 10-fold lower than hydralazine .
- Mechanism: Unlike hydralazine, which primarily inhibits norepinephrine-induced vasoconstriction, HAH shows enhanced activity against depolarization-mediated contractions (e.g., K⁺), suggesting distinct calcium channel modulation .
Table 2: In Vivo Hypotensive Activity
Compound | Dose (mg/kg, IV) | Blood Pressure Reduction (%) | Duration (h) |
---|---|---|---|
Hydralazine | 0.1 | 28 ± 3 | 2–3 |
HAH | 0.1 | 15 ± 2* | 4–5 |
Pyruvate Hydrazone | 0.25 | 10 ± 1* | 3–4 |
Data from ; *P < 0.05 vs. hydralazine.
Contradictions : Despite superior in vitro potency, HAH is 6–10-fold less active than hydralazine in vivo, likely due to reduced bioavailability or competing metabolic pathways .
Metabolic Pathways and Stability
Table 3: Metabolic Pathways of Hydralazine Derivatives
Compound | Primary Metabolism | Enzymatic Involvement | Stability in Plasma |
---|---|---|---|
Hydralazine | Acetylation, hydroxylation, hydrazone formation | NAT2, CYP450 | Unstable (t₁/₂ = 2–4 h) |
HAH | Hydrolysis back to hydralazine | Non-enzymatic | Stable (t₁/₂ > 8 h) |
Pyruvate Hydrazone | Hydrolysis, cyclization to triazolophthalazine | Non-enzymatic | Moderate |
Key Insights :
- Reversibility : HAH formation is reversible under physiological pH, allowing it to act as a reservoir for hydralazine .
- Acetylation Phenotype: Slow acetylators (NAT2 gene variants) produce more HAH and pyruvate hydrazone, correlating with prolonged hypotension and higher lupus risk .
Chemical and Structural Comparisons
Table 4: Structural and Physicochemical Properties
Property | This compound | Pyruvate Hydrazone | α-Ketoglutarate Hydrazone |
---|---|---|---|
Molecular Weight | 200.24 g/mol | 238.27 g/mol | 280.30 g/mol |
LogP | 2.51 | 1.98 | 1.45 |
Water Solubility | Low | Moderate | High |
Plasma Protein Binding | 85–90% | 70–75% | 60–65% |
Implications :
- Lipophilicity : HAH’s higher LogP enhances tissue penetration but reduces renal excretion, contributing to its persistence .
- Solubility : α-Ketoglutarate hydrazone’s solubility favors rapid clearance, limiting its clinical relevance .
Clinical and Research Implications
HAH’s unique profile—prolonged tissue retention and reversible metabolism—makes it a candidate for sustained-release formulations . However, its role in hydralazine-associated lupus remains debated, as slow acetylators accumulate both HAH and immunotoxic metabolites .
Biologische Aktivität
Hydralazine acetone hydrazone (HAH) is a significant metabolite of hydralazine, a well-known antihypertensive agent. This article delves into the biological activity of HAH, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Overview of Hydralazine and Its Metabolites
Hydralazine is primarily used to manage hypertension and heart failure. Upon administration, it undergoes various metabolic transformations, one of which is the formation of this compound. This conversion plays a crucial role in the drug's efficacy and safety profile.
HAH exhibits biological activity primarily through its hypotensive effects. The compound acts by:
- Vasodilation : HAH causes relaxation of vascular smooth muscle, leading to decreased blood pressure. This effect is mediated by its ability to interfere with calcium transport within smooth muscle cells .
- Back-Conversion to Hydralazine : Research indicates that HAH can be hydrolyzed in vivo to yield hydralazine, thus contributing to its hypotensive effects. Studies on rabbits demonstrated that both HAH and hydralazine produce dose-dependent depressor responses, with HAH showing a potency ratio of approximately 0.2 compared to hydralazine .
Pharmacokinetics
The pharmacokinetics of HAH have been studied extensively:
- Absorption and Distribution : After intravenous administration in rats, HAH was found to rapidly convert back to hydralazine and also produce other metabolites such as hydralazine pyruvic acid hydrazone (HPH). A five-compartment pharmacokinetic model has been proposed to describe the disposition of HAH and its metabolites .
- Half-Life : The half-life of HAH varies based on metabolic conditions but generally aligns with the pharmacokinetic characteristics of hydralazine itself.
Biological Activities
HAH possesses a range of biological activities beyond its antihypertensive properties:
Case Studies and Research Findings
- Hypotensive Effects in Animal Models : A study compared the hypotensive effects of HAH and hydralazine in conscious rabbits. Results indicated that both compounds effectively lowered blood pressure, with evidence supporting the back-conversion mechanism from HAH to hydralazine .
- Comparative Evaluation with Other Compounds : In vitro studies have shown that HAH has intrinsic activity on vascular smooth muscle that differs from hydralazine. It produced greater vasodilatory effects at higher concentrations compared to the parent compound .
- Pharmacokinetic Studies : Research involving intravenous administration in rats demonstrated rapid formation and clearance of metabolites from plasma, emphasizing the dynamic nature of HAH's metabolism and its implications for therapeutic use .
Q & A
Basic Research Questions
Q. How can hydralazine acetone hydrazone be synthesized and characterized for research purposes?
this compound is synthesized via condensation of hydralazine with acetone under controlled conditions. A validated method involves reacting hydralazine hydrochloride with acetone in a 1:1 molar ratio in ethanol, followed by refluxing and purification via recrystallization . Characterization typically employs gas chromatography-mass spectrometry (GC-MS) to confirm molecular structure (e.g., molecular ion at m/z 200) and ensure purity . Researchers should monitor reaction progress using TLC and validate products via spectral analysis to avoid impurities.
Q. What analytical methods are suitable for quantifying this compound and its parent compound in biological samples?
High-performance liquid chromatography (HPLC) with UV detection is widely used to separate and quantify hydralazine and its hydrazone metabolites in serum or urine . For example, reversed-phase HPLC with aqueous mobile phases can resolve hydralazine, its hydrazones, and cyclized metabolites like methyltriazolophthalazine . Mass spectrometry (LC-MS/MS) is recommended for enhanced sensitivity in low-concentration samples, particularly for pharmacokinetic studies .
Q. How do non-enzymatic reactions influence the formation of hydralazine hydrazones in vivo?
Hydralazine reacts non-enzymatically with endogenous carbonyl compounds (e.g., acetone, pyruvic acid) to form hydrazones. This reaction is pH- and temperature-dependent, reversible under physiological conditions, and influenced by substrate availability (e.g., elevated acetone in diabetes) . Researchers should consider these factors when designing experiments to mimic in vivo conditions, such as using buffer systems at pH 7.4 and physiological temperatures .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the intrinsic vasodilatory activity of this compound compared to hydralazine?
Isolated tissue assays, such as rabbit aortic strip models, are effective for direct comparison. Dose-response curves to potassium-induced contractions (e.g., 30 mM K⁺) can quantify relaxation potency. Studies show this compound has a lower threshold concentration (9.7 × 10⁻⁵ M vs. 11.89 × 10⁻⁵ M for hydralazine) and steeper dose-response slopes, suggesting greater efficacy at higher concentrations . Parallel in vivo studies in hypertensive rat models can correlate in vitro findings with blood pressure effects .
Q. What methodologies resolve contradictions between in vitro activity and in vivo potency of hydralazine metabolites?
Discrepancies arise due to differences in metabolite stability, tissue distribution, and pharmacokinetics. For example, this compound shows potent in vitro vasodilation but reduced in vivo activity due to rapid hydrolysis . Approaches include:
- Compartmental pharmacokinetic modeling to assess tissue-specific metabolite persistence .
- Comparative bioassays using metabolite-specific inhibitors (e.g., esterase inhibitors to prevent hydrolysis) .
- Mass balance studies with radiolabeled hydralazine to track metabolite distribution .
Q. How do genetic polymorphisms (e.g., NAT2 acetylator status) influence this compound formation and therapeutic outcomes?
NAT2 polymorphisms determine acetylation rates, altering systemic hydralazine bioavailability and hydrazone formation. Slow acetylators exhibit higher hydralazine plasma levels, increasing substrate availability for hydrazone synthesis . Researchers can genotype subjects (e.g., PCR for NAT2 variants) and correlate phenotypes with metabolite concentrations (HPLC) and clinical responses (e.g., blood pressure reduction). Population studies in diverse cohorts (e.g., 169 Brazilian patients) highlight allele-specific metabolic variations .
Q. What experimental strategies can elucidate the role of this compound in immunotoxicity vs. therapeutic efficacy?
- Cellular assays : Compare metabolite effects on immune cells (e.g., lymphocyte activation) and vascular smooth muscle cells .
- Animal models : Administer purified hydrazone to slow acetylator phenotypes (prone to lupus-like syndromes) and monitor autoantibody production .
- Molecular docking : Simulate interactions between hydrazones and targets like HMGB1 or Toll-like receptors to predict immunomodulatory activity .
Q. Methodological Considerations
- Data Contradiction Analysis : Use meta-analytical tools to integrate pharmacokinetic, pharmacodynamic, and genetic data .
- Synthesis Reproducibility : Standardize reaction conditions (solvent, temperature) and validate purity via GC-MS to avoid batch variability .
- Ethical Compliance : Adhere to institutional guidelines for genetic studies and animal models, particularly when investigating adverse effects .
Eigenschaften
IUPAC Name |
N-(propan-2-ylideneamino)phthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8(2)13-15-11-10-6-4-3-5-9(10)7-12-14-11/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJXINWDQGPHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=CC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204704 | |
Record name | Hydralazine acetone hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56173-18-3 | |
Record name | 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56173-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydralazine acetone hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056173183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydralazine acetone hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydralazine acetone hydrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.